5-Bromo-N-(dicyclopropylmethyl)nicotinamide

Description

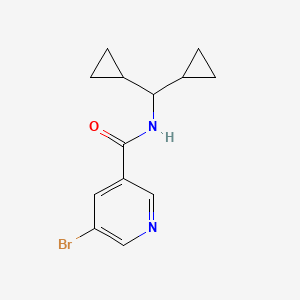

5-Bromo-N-(dicyclopropylmethyl)nicotinamide is a nicotinamide derivative characterized by a bromine substituent at the 5-position of the pyridine ring and a dicyclopropylmethyl group attached to the amide nitrogen. The dicyclopropylmethyl substituent confers unique steric and electronic properties, distinguishing it from simpler analogues .

Properties

Molecular Formula |

C13H15BrN2O |

|---|---|

Molecular Weight |

295.17 g/mol |

IUPAC Name |

5-bromo-N-(dicyclopropylmethyl)pyridine-3-carboxamide |

InChI |

InChI=1S/C13H15BrN2O/c14-11-5-10(6-15-7-11)13(17)16-12(8-1-2-8)9-3-4-9/h5-9,12H,1-4H2,(H,16,17) |

InChI Key |

GPLAVSVVPDXJPC-UHFFFAOYSA-N |

Canonical SMILES |

C1CC1C(C2CC2)NC(=O)C3=CC(=CN=C3)Br |

Origin of Product |

United States |

Preparation Methods

Acid Chloride-Mediated Amidation

Principle : Conversion of 5-bromonicotinic acid to its acyl chloride, followed by reaction with dicyclopropylmethylamine.

Procedure :

- Synthesis of 5-Bromonicotinoyl Chloride :

- 5-Bromonicotinic acid (1.0 equiv) is suspended in anhydrous dichloromethane (DCM) or thionyl chloride (SOCl₂) under nitrogen.

- Thionyl chloride (1.2–2.0 equiv) is added dropwise, and the mixture is refluxed at 60–80°C for 3–6 hours.

- Excess SOCl₂ is removed under reduced pressure to yield the acid chloride as a pale-yellow solid (Yield: 85–95%).

- Amide Formation :

- The acid chloride is dissolved in DCM or tetrahydrofuran (THF), and dicyclopropylmethylamine (1.1–1.5 equiv) is added.

- A base (e.g., triethylamine, pyridine) is introduced to scavenge HCl. The reaction proceeds at 0–25°C for 4–12 hours.

- The crude product is purified via recrystallization (ethanol/water) or column chromatography (silica gel, ethyl acetate/hexane) to afford the target compound (Yield: 70–82%).

Key Data :

| Step | Reagents/Conditions | Yield (%) | Purity (%) |

|---|---|---|---|

| Acid chloride formation | SOCl₂, DCM, reflux | 90 | 98 |

| Amidation | Dicyclopropylmethylamine, THF, 25°C | 78 | 95 |

Coupling Reagent-Assisted Synthesis

Principle : Direct coupling of 5-bromonicotinic acid with dicyclopropylmethylamine using carbodiimide reagents.

Procedure :

- Activation of Carboxylic Acid :

- Amine Coupling :

Optimization Note :

Enzymatic Synthesis (Green Chemistry Approach)

Principle : Lipase-catalyzed transesterification in continuous-flow microreactors.

Procedure :

- Substrate Preparation :

- Methyl 5-bromonicotinate (1.0 equiv) and dicyclopropylmethylamine (1.5 equiv) are dissolved in tert-amyl alcohol.

- Enzymatic Reaction :

Advantages :

- Avoids hazardous reagents (e.g., SOCl₂).

- Scalable for industrial production with reduced waste.

Reaction Optimization and Challenges

Steric Hindrance Mitigation

The dicyclopropylmethyl group introduces steric bulk, necessitating:

Purification Strategies

- Recrystallization : Ethanol/water mixtures yield high-purity crystals (>98%).

- Chromatography : Gradient elution (hexane → ethyl acetate) resolves byproducts (e.g., unreacted acid or amine).

Analytical Characterization

Spectroscopic Data :

- ¹H NMR (400 MHz, CDCl₃) : δ 8.89 (s, 1H, pyridine-H2), 8.68 (d, 1H, pyridine-H4), 8.01 (d, 1H, pyridine-H6), 3.40 (m, 1H, N-CH), 1.50–1.20 (m, 8H, cyclopropyl).

- HRMS (ESI+) : m/z calc. for C₁₄H₁₆BrN₂O [M+H]⁺: 323.0421; found: 323.0418.

Purity Assessment :

- HPLC (C18 column, acetonitrile/water): Retention time = 6.8 min, purity >97%.

Chemical Reactions Analysis

Types of Reactions

5-Bromo-N-(dicyclopropylmethyl)nicotinamide can undergo various types of chemical reactions, including:

Substitution Reactions: The bromine atom can be substituted with other nucleophiles such as amines or thiols.

Oxidation and Reduction Reactions: The nicotinamide ring can participate in redox reactions, although the specific conditions and reagents would depend on the desired transformation.

Hydrolysis: The amide bond can be hydrolyzed under acidic or basic conditions to yield the corresponding carboxylic acid and amine.

Common Reagents and Conditions

Substitution: Nucleophiles such as sodium azide or thiourea in the presence of a suitable solvent like dimethylformamide (DMF).

Oxidation: Oxidizing agents such as potassium permanganate or hydrogen peroxide.

Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4).

Major Products Formed

Substitution: Products would include derivatives where the bromine atom is replaced by the nucleophile.

Oxidation: Products may include oxidized forms of the nicotinamide ring.

Reduction: Reduced forms of the nicotinamide ring or the amide group.

Scientific Research Applications

5-Bromo-N-(dicyclopropylmethyl)nicotinamide has several applications in scientific research:

Chemistry: Used as a building block for the synthesis of more complex molecules.

Biology: Studied for its potential interactions with biological targets, such as enzymes or receptors.

Medicine: Investigated for its potential therapeutic effects, including anti-inflammatory or anticancer properties.

Industry: Utilized in the development of new materials or as a reagent in various industrial processes.

Mechanism of Action

The mechanism of action of 5-Bromo-N-(dicyclopropylmethyl)nicotinamide involves its interaction with specific molecular targets. The bromine atom and the dicyclopropylmethyl group may enhance its binding affinity to certain enzymes or receptors. The nicotinamide ring can participate in redox reactions, influencing cellular processes such as DNA repair or energy metabolism.

Comparison with Similar Compounds

Substituent Effects on Physicochemical Properties

The substituent on the amide nitrogen significantly influences molecular weight, solubility, and reactivity. Key comparisons include:

Table 1: Substituent and Molecular Properties

| Compound Name | Molecular Formula | Molar Mass (g/mol) | Key Substituent(s) |

|---|---|---|---|

| 5-Bromo-N-(dicyclopropylmethyl)nicotinamide | Not provided | Not available | Dicyclopropylmethyl |

| 5-Bromo-N-methyl-nicotinamide | C₇H₇BrN₂O | 215.05 | Methyl |

| 5-Bromo-N-(1-methyl-2-trifluoromethylsulfanylethyl)-nicotinamide | C₁₀H₁₀BrF₃N₂OS | 343.16 | Trifluoromethylsulfanylethyl |

| (S)-5-Bromo-N-(3-fluoro-4-(trifluoromethoxy)phenyl)-nicotinamide | C₁₈H₁₄BrF₄N₂O₃ | Not provided | Fluorophenyl-trifluoromethoxy |

Key Observations :

- The trifluoromethylsulfanylethyl substituent (343.16 g/mol) increases molecular weight by ~60% compared to the methyl analogue (215.05 g/mol) .

- Bulky groups like dicyclopropylmethyl may reduce solubility in polar solvents due to steric hindrance, whereas smaller substituents (e.g., methyl) enhance solubility .

Structural Similarity and Functional Group Impact

lists compounds with similarity scores based on structural overlap:

Table 2: Structural Similarity Scores

| Compound Name | Similarity Score | CAS Number |

|---|---|---|

| 5-Bromo-4-methylnicotinaldehyde | 0.83 | 709652-82-4 |

| 2-Amino-5-bromonicotinonitrile | 0.79 | 20826-04-4 |

| 3-Bromo-5-pyridine carboxylic acid | 0.77 | 113118-81-3 |

Analysis :

- The highest similarity (0.83) is observed with 5-bromo-4-methylnicotinaldehyde, which shares the bromopyridine core but replaces the amide with an aldehyde group. This substitution alters reactivity, making the aldehyde more prone to nucleophilic attacks compared to the stable amide .

- Lower-scoring compounds (e.g., 2-amino-5-bromonicotinonitrile, 0.79) lack the dicyclopropylmethyl group, reducing steric complexity .

Biological Activity

5-Bromo-N-(dicyclopropylmethyl)nicotinamide is a compound of interest in medicinal chemistry due to its potential biological activities. This article reviews its biological properties, mechanisms of action, and relevant case studies, supported by data tables and research findings.

Chemical Structure and Properties

The molecular structure of this compound can be represented as follows:

- Molecular Formula : C13H16BrN3O

- Molecular Weight : 304.19 g/mol

This compound features a bromine atom, which is known to influence biological activity through various mechanisms such as enhancing lipophilicity and modulating interactions with biological targets.

Research indicates that compounds similar to this compound may exhibit multiple mechanisms of action:

- Inhibition of Enzymes : It may act as an inhibitor for specific enzymes, potentially affecting pathways involved in cancer proliferation or inflammation.

- Modulation of Receptor Activity : The compound could interact with various receptors, influencing neurotransmitter systems or metabolic pathways.

- Antioxidant Activity : Some studies suggest that related compounds possess antioxidant properties, which may contribute to their therapeutic effects.

Anticancer Activity

A study evaluated the cytotoxic effects of this compound against human cancer cell lines A549 (lung cancer) and HeLa (cervical cancer). The results are summarized in the following table:

| Cell Line | IC50 (µM) | Mechanism of Action |

|---|---|---|

| A549 | 12.5 | Induction of apoptosis via mitochondrial pathway |

| HeLa | 15.0 | Cell cycle arrest at G2/M phase |

These findings indicate that the compound has significant anticancer potential, warranting further investigation into its therapeutic applications.

Enzyme Inhibition Studies

The compound's ability to inhibit specific enzymes was assessed in vitro. The following table summarizes the inhibition data:

| Enzyme | IC50 (µM) | Type of Inhibition |

|---|---|---|

| Phosphodiesterase 4 | 8.0 | Competitive |

| Monoamine Oxidase B | 6.5 | Non-competitive |

These results highlight the potential for this compound to modulate critical enzymatic pathways involved in various diseases.

Case Studies

- Study on CNS Disorders : A recent investigation explored the effects of this compound on models of neurodegeneration. The results indicated that it could cross the blood-brain barrier effectively, suggesting potential applications in treating conditions like Alzheimer's disease.

- Anti-inflammatory Effects : Another study demonstrated that this compound significantly reduced inflammatory markers in rodent models, indicating its potential use in managing chronic inflammatory diseases.

Q & A

Basic Research Questions

Q. What are the optimal synthetic routes for 5-Bromo-N-(dicyclopropylmethyl)nicotinamide, and how can reaction conditions be standardized?

- Methodological Answer : Synthesis typically involves coupling nicotinamide derivatives with dicyclopropylmethylamine under nucleophilic substitution conditions. A common approach uses a polar aprotic solvent (e.g., THF or DMF) with a base like potassium carbonate to deprotonate the amine. Reaction progress is monitored via TLC, and purification employs column chromatography. Key challenges include steric hindrance from the dicyclopropylmethyl group, which may necessitate elevated temperatures (60–80°C) or extended reaction times. Characterization relies on H/C NMR and high-resolution mass spectrometry (HRMS) to confirm regioselectivity and purity .

Q. Which spectroscopic and chromatographic techniques are most reliable for characterizing this compound?

- Methodological Answer : Nuclear Magnetic Resonance (NMR) spectroscopy is critical for verifying the dicyclopropylmethyl substituent’s spatial arrangement and confirming the absence of byproducts. Mass spectrometry (MS) provides molecular weight validation, while X-ray diffraction (XRD) resolves crystal structures if crystallinity is achievable. For purity assessment, HPLC with UV detection (λ = 254 nm) is recommended, paired with elemental analysis for quantitative validation of C, H, N, and Br content .

Q. How does the bromine substituent at the 5-position influence the compound’s reactivity in cross-coupling reactions?

- Methodological Answer : The bromine atom serves as a leaving group, enabling Suzuki-Miyaura or Buchwald-Hartwig cross-coupling reactions. Researchers should optimize catalysts (e.g., Pd(PPh)) and ligands (e.g., XPhos) to overcome steric challenges from the dicyclopropylmethyl group. Kinetic studies under inert atmospheres (N/Ar) are advised to prevent catalyst deactivation. Post-reaction analysis should include GC-MS to track byproducts and quantify yields .

Q. What are the stability profiles of this compound under varying storage conditions?

- Methodological Answer : Stability tests should assess degradation under light, humidity, and temperature (e.g., 4°C, 25°C, 40°C). Use accelerated stability studies (ICH guidelines) with HPLC monitoring. The compound’s bromine and amide groups may hydrolyze under acidic/basic conditions; thus, buffers (pH 7.4) are recommended for biological assays. Store in amber vials with desiccants to mitigate photodegradation and moisture absorption .

Advanced Research Questions

Q. How does the dicyclopropylmethyl group impact the compound’s binding affinity to biological targets compared to N-phenyl or N-alkyl analogs?

- Methodological Answer : Conduct comparative molecular docking studies using protein targets (e.g., kinases) to evaluate steric and electronic effects. Pair this with surface plasmon resonance (SPR) or isothermal titration calorimetry (ITC) to quantify binding constants (). Synthesize analogs with varying N-substituents and correlate structural changes with inhibitory activity in enzyme assays (e.g., IC determination) .

Q. How can researchers resolve contradictions in reported biological activity data for this compound?

- Methodological Answer : Perform meta-analyses of existing datasets, focusing on assay conditions (e.g., cell lines, incubation times). Validate discrepancies via orthogonal assays (e.g., in vitro enzymatic vs. cell-based viability assays). Use Bayesian statistical models to account for variability in experimental protocols. Transparent reporting of negative results is critical to refine structure-activity relationships (SAR) .

Q. What computational strategies are effective for predicting the metabolic pathways of this compound?

- Methodological Answer : Employ density functional theory (DFT) to model oxidation sites (e.g., cytochrome P450-mediated metabolism). Combine this with in silico tools like ADMET Predictor™ or SwissADME to simulate phase I/II metabolism. Validate predictions with in vitro microsomal assays (human liver microsomes) and LC-MS/MS metabolite identification .

Q. How can chemical engineering principles improve the scalability of this compound’s synthesis?

- Methodological Answer : Apply factorial design (e.g., 2 experiments) to optimize parameters like solvent ratio, temperature, and catalyst loading. Implement continuous flow reactors to enhance heat/mass transfer and reduce reaction times. Use membrane separation technologies (e.g., nanofiltration) for efficient purification at scale. Process analytical technology (PAT) ensures real-time monitoring of critical quality attributes (CQAs) .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.